![molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6](/img/structure/B6445587.png)

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

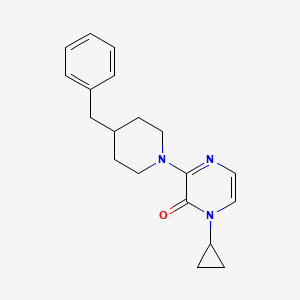

The compound “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline” is a complex organic molecule. It contains several structural features, including a quinazoline ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrol ring .

Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 24 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Applications De Recherche Scientifique

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as being able to modulate the activity of certain enzymes. This compound has also been found to be effective in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Mécanisme D'action

- The primary target of this compound is protease activated receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .

- In patients with prior myocardial infarction (MI) or peripheral arterial diseases, PAR1 has been considered a promising antiplatelet target to prevent thrombotic cardiovascular events .

- Resulting Changes : By blocking PAR1 activation, the compound reduces platelet aggregation, which is essential for preventing thrombotic events .

- Downstream Effects : Inhibition of PAR1 activation leads to downstream effects such as reduced platelet activation, decreased clot formation, and ultimately prevention of thrombotic cardiovascular events .

- ADME Properties :

- Metabolism : Metabolic stability is crucial. Modifications at specific positions (e.g., insertion of heteroatoms) aim to improve stability .

- Impact on Bioavailability : Improved metabolic stability enhances bioavailability, ensuring sustained therapeutic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline in laboratory experiments include its cost-effectiveness, its ease of synthesis, and its wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the lack of knowledge about its exact mechanism of action.

Orientations Futures

The potential future directions for 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into its potential anti-cancer, anti-inflammatory, and anti-oxidant properties is needed in order to fully understand its potential applications. Finally, further research into its potential applications in the field of neurological disorders is needed in order to fully understand its potential therapeutic use.

Méthodes De Synthèse

The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline begins with the reaction of a quinazoline derivative with a 4-chloro-3-methyl-2-oxo-1-pyrrolecarboxylic acid in the presence of a base. The resulting product is then reacted with octahydrocyclopenta[c]pyrrole and a base in order to form the desired this compound compound. This synthesis method has been found to be efficient and cost-effective, providing a viable route for the synthesis of this compound.

Propriétés

IUPAC Name |

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INULJIOSKICYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)

![1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445514.png)

![1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6445518.png)

![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445525.png)

![4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445532.png)

![3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine](/img/structure/B6445542.png)

![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)

![5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445561.png)

![1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6445562.png)

![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine](/img/structure/B6445571.png)

![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)